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Compound Name: 2-Amino-4-morpholino-s-triazine

Cat. No.: B1266507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous biologically active compounds.[1][2][3][4] Derivatives of s-triazine have

demonstrated a wide spectrum of activities, including anticancer, antiviral, and antimicrobial

properties.[1][4] Notably, s-triazine derivatives bearing morpholine substituents have been

identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of

rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation,

and survival, and are often dysregulated in cancer.[1][3][5]

This guide provides a comparative analysis of the bioactivity of a representative morpholino-s-

triazine derivative against other well-characterized PI3K/mTOR inhibitors, supported by

experimental data and protocols.

Quantitative Bioactivity Comparison
The following table summarizes the in vitro inhibitory activities (IC50 values) of a potent dual

PI3K/mTOR s-triazine inhibitor and other established PI3K pathway inhibitors. Lower IC50

values indicate higher potency.
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Compound Target IC50 (nM) Compound Class

4-((4-(4-morpholino-6-

((2-

morpholinoethyl)amin

o)-1,3,5-triazin-2-

yl)piperazin-1-

yl)sulfonyl)phenol

PI3K 3.41 s-triazine

mTOR 8.45

Buparlisib (BKM120) PI3Kα 52 Pan-PI3K Inhibitor

PI3Kβ 166

PI3Kγ 116

PI3Kδ 262

Gedatolisib (PF-

05212384)
PI3Kα 0.4

Dual PI3K/mTOR

Inhibitor

PI3Kγ 1.2

mTOR 1.6

PI-103 PI3Kα 2
Dual PI3K/mTOR

Inhibitor

mTORC1 20

mTORC2 83

Data for the s-triazine derivative is from a study on 1,3,5-triazine derivatives with morpholine

moieties.[1] Data for Buparlisib, Gedatolisib, and PI-103 are from various preclinical studies.[6]

[7]

PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K and mTOR in cell signaling. Growth

factor receptor activation leads to the activation of PI3K, which in turn activates AKT. AKT then

modulates a variety of downstream targets, including the mTORC1 complex, to promote cell
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growth and survival. Dual inhibitors that target both PI3K and mTOR can provide a more

comprehensive blockade of this critical cancer pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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